5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h1-3,11H,4H2,(H2,9,10,12) |
InChI Key |
BSBCLJLHZUAIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One
Classical Multi-Step Synthesis Approaches to 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
The classical synthesis of this compound is characterized by a sequential approach, involving the careful construction of a key precursor followed by a ring-forming cyclization reaction. This methodical process allows for precise control over the molecular architecture.
Strategies for Precursor Derivatization and Functionalization
The primary precursor for the synthesis of this compound is 2-Amino-6-hydroxybenzamide . nih.gov The synthesis of this precursor is a critical first step. A common strategy in classical synthesis involves the use of protecting groups to prevent unwanted side reactions with the hydroxyl group during subsequent transformations.
A representative multi-step approach could begin with a more readily available starting material, such as a methoxy-substituted aniline (B41778). The hydroxyl group is often protected as a methyl ether (Methoxy (B1213986) group ) due to its general stability and the numerous available methods for its subsequent removal. google.comrsc.org For instance, a synthetic pathway might involve the preparation of 2-Amino-6-methoxybenzamide . This protected precursor can then be carried forward into the cyclization step. The final step of the synthesis would then be a demethylation reaction to unmask the 5-hydroxy group. epo.org Reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers to reveal the phenol. google.comepo.org
Key Cyclization Reactions for Dihydroquinazolinone Ring Closure
With the appropriately functionalized aniline precursor in hand, the next critical stage is the construction of the dihydroquinazolinone ring. This is achieved through a cyclization reaction that introduces the second nitrogen atom and the carbonyl group.
To form the 2-oxo structure of the target molecule, where the C2 position is unsubstituted, a C1 carbonyl equivalent is required. The reaction of the anthranilamide precursor (such as 2-Amino-6-hydroxybenzamide or its methoxy-protected analog) with Urea (B33335) is a standard method for installing the desired carbonyl group and closing the six-membered ring. diva-portal.org This reaction typically proceeds via nucleophilic attack of the aniline nitrogen onto a urea carbonyl, followed by an intramolecular cyclization with the elimination of ammonia.
Synthesis of the substituted anthranilamide precursor (e.g., 2-Amino-6-methoxybenzamide ).
Cyclization with a reagent like urea to form the protected dihydroquinazolinone (5-Methoxy-3,4-dihydroquinazolin-2(1H)-one ).
Deprotection (demethylation) to yield the final product, This compound .
Expedited and High-Yield Synthesis Protocols for this compound
In response to the demands for more efficient and environmentally friendly chemical processes, a number of expedited protocols have been developed for the synthesis of the dihydroquinazolinone scaffold. These methods focus on reducing reaction times, increasing yields, and simplifying purification procedures.
One-Pot Synthetic Routes and Cascade Reactions
One-pot, multi-component reactions (MCRs) represent a significant advance in synthetic efficiency. These reactions combine three or more starting materials in a single reaction vessel to construct the target molecule in a single step, avoiding the isolation of intermediates. The most common MCR for this scaffold involves the condensation of an Isatoic anhydride (B1165640) , an amine, and an aldehyde or ketone. nih.govpsu.edu
While a specific one-pot synthesis for the unsubstituted 5-hydroxy target is not prominently documented, the general applicability of this method is well-established. For example, a three-component reaction using a 7-hydroxyisatoic anhydride, a simple nitrogen source like Ammonium (B1175870) acetate , and Formaldehyde (B43269) (or a formaldehyde equivalent) could theoretically produce the desired scaffold. The power of this approach lies in its ability to rapidly generate diverse libraries of related compounds.
Table 1: Examples of One-Pot Syntheses for Dihydroquinazolinone Derivatives
| Precursors | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatoic anhydride, Phenylhydrazine, Aldehydes | SBA-15@ELA Nanocatalyst | Ethanol | Reflux, 6h | High | nih.gov |
| Isatoic anhydride, Diamine, Aldehydes (Five-component) | Alum (KAl(SO₄)₂·12H₂O) | Ethanol | Reflux, 50-75 min | High | psu.edu |
| Isatoic anhydride, Amine, Aldehyde/Ketone | Tartaric acid-SDS | - | Mechanochemical | High | organic-chemistry.org |
| Arenediazonium salts, Nitriles, Aniline derivatives | - | - | 60 °C | Good | acs.org |
Microwave-Assisted Organic Synthesis (MAOS) of this compound
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govnih.gov The efficient energy transfer of microwave irradiation accelerates reaction rates, making it a highly attractive method for synthesizing heterocyclic compounds like dihydroquinazolinones. youtube.com
Many syntheses, including multi-component reactions, can be performed under microwave irradiation, frequently in the absence of any solvent. researchgate.netscilit.com For instance, the three-component reaction of isatoic anhydride, ammonium acetate, and an aldehyde can be completed in minutes under solvent- and catalyst-free microwave conditions. researchgate.net This approach combines the benefits of operational simplicity, speed, and green chemistry principles.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Dihydroquinazolinones
| Reaction | Method | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Isatoic anhydride + NH₄OAc + Aldehyde | MAOS (Solvent-free) | None | 120°C | 3 min | 90-97 | researchgate.net |
| 2-Aminobenzamide + Aldehyde | MAOS | Acetic Acid | 100°C | 10-15 min | 80-92 | diva-portal.org |
| Isatoic anhydride + Amine + Aldehyde | MAOS (Solvent-free) | Amberlyst-15 | - | - | High | scilit.com |
| 2-(o-Aminophenyl)-4(3H)-quinazolinone + Ortho-ester | MAOS (Solvent-free) | None | - | Short | High | nih.gov |
| 2-Aminobenzamide + Ketones | Conventional | Thiamine HCl | Reflux | 25-40 min | 74-86 | nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly integrated into modern synthetic routes, aiming to reduce environmental impact by using benign solvents, recyclable catalysts, and energy-efficient methods. The synthesis of dihydroquinazolinones has been a fertile ground for the application of these principles. researchgate.netsid.irnih.gov
Key green strategies include:
Benign Solvents: The use of water as a reaction medium is a cornerstone of green synthesis. nih.govnih.gov
Recyclable and Biodegradable Catalysts: A wide range of environmentally friendly catalysts have been employed. These include biodegradable acids like Glutamic acid and Tartaric acid , as well as heterogeneous catalysts like heteropolyacids and various nanocatalysts that can be easily recovered and reused. organic-chemistry.orgsid.ir
Alternative Energy Sources: As discussed, microwave irradiation and ultrasound energy are used to drive reactions more efficiently than conventional heating, reducing energy consumption and reaction times. nih.gov
Table 3: Green Catalysts Used in Dihydroquinazolinone Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Glutamic Acid | Condensation | Biodegradable, mild conditions | sid.ir |
| Heteropolyacids | Condensation | Recyclable, heterogeneous | researchgate.net |
| Fluorescent Carbon Dots | Condensation | Recyclable carbocatalyst, mild conditions | organic-chemistry.org |
| Acetic acid-functionalized magnetic silica (B1680970) | Three-component | Recyclable magnetic catalyst, water solvent | nih.gov |
| Dodecylbenzene sulfonic acid (DBSA) | Three-component (Ultrasound) | Green solvent (water), efficient | nih.gov |
Enantioselective Synthesis Strategies for Chiral Analogs of this compound
The development of enantioselective synthetic routes is crucial for producing specific stereoisomers of chiral compounds for pharmacological evaluation. Although specific enantioselective methods for this compound have not been detailed in the literature, strategies applied to related quinazolinone and quinolinone structures can provide a foundational approach.
Most 2,3-dihydroquinazolin-4(1H)-one derivatives possess a chiral center at the C2 position. nih.gov The synthesis of pure enantiomers is often challenging because the aminal chiral center can be prone to racemization. nih.gov However, various asymmetric strategies have been explored for related heterocyclic systems. For instance, biocatalysis offers a powerful tool for enantioselective transformations. A cascade biocatalysis system using the microorganism Rhodococcus equi has been successfully employed for the enantioselective synthesis of chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones from racemic 2-substituted-tetrahydroquinolines. This process involves an asymmetric hydroxylation followed by a diastereoselective oxidation, yielding products with excellent enantiomeric excess (>99% ee). A similar biocatalytic approach could potentially be adapted for the synthesis of chiral analogs of this compound.
Another approach involves solid-phase synthesis, which can be adapted for combinatorial library generation. For example, a strategy using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a starting material on a solid support has been developed to create a series of dihydroquinazoline-2(1H)-one derivatives. nih.gov This method allows for the systematic introduction of diversity at various positions on the quinazolinone scaffold, which could be leveraged to explore chiral analogs. nih.gov
Purification and Spectroscopic Verification Techniques for Synthesized this compound
Following synthesis, the isolation and structural confirmation of the target compound are paramount. Standard laboratory techniques, including chromatography for purification and spectroscopy for structural elucidation, are indispensable.
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Column Chromatography)
Chromatographic techniques are essential for the purification of synthesized quinazolinone derivatives from reaction mixtures. Column chromatography using silica gel is a common method. For example, in the synthesis of various 3-aryl-4-carbonylmethylene-3,4-dihydroquinazolines, the crude residues were purified by column chromatography on silica gel to afford the desired products. acs.org Similarly, the purification of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone was achieved using silica gel column chromatography with dichloromethane (B109758) as the eluent.
High-Performance Liquid Chromatography (HPLC) is another powerful tool, not only for purification but also for assessing the purity of the final compound. For instance, the purity of synthesized 6-hydroxy-3,4-dihydroquinolinone has been determined by HPLC analysis. google.com A study on the synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one reported a purity of 94.3% as determined by HPLC. chemicalbook.com It is anticipated that a combination of column chromatography and HPLC would be effective for the purification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dihydropyrimidinone ring, and the protons of the amide (NH) and hydroxyl (OH) groups. Based on data from analogous structures like 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, the aromatic protons would appear in the range of δ 6.7-8.2 ppm. mdpi.com The protons on the saturated part of the dihydro-ring would likely appear at higher field. The NH and OH protons would be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include the carbonyl carbon (C=O) of the lactam ring, typically appearing in the range of δ 160-165 ppm for similar quinazolinones. rsc.org The carbons of the aromatic ring would resonate between δ 110-150 ppm, with the carbon attached to the hydroxyl group showing a characteristic downfield shift. mdpi.com
The table below presents typical NMR data for related hydroxy-substituted quinazolinone structures, which can serve as a reference for the expected spectral characteristics of this compound.
| Compound Name | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) |
| 2-(3-hydroxyphenyl)quinazolin-4(3H)-one mdpi.com | (DMSO-d₆, 400 MHz) δ: 6.98–7.00 (m, 1H), 7.33–7.37 (m, 1H), 7.50–7.54 (m, 1H), 7.60–7.62 (m, 2H), 7.72–7.74 (m, 1H), 7.82–7.86 (m, 1H), 8.15–8.17 (m, 1H), 9.79 (s, 1H), 12.46 (s, 1H) | (DMSO-d₆, 100 MHz) δ: 114.55, 118.32, 118.49, 120.98, 125.83, 126.51, 127.44, 129.66, 134.01, 134.58, 148.70, 152.32, 157.49, 162.17 |
| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one mdpi.com | (DMSO-d₆, 400 MHz) δ: 6.84–6.86 (m, 1H), 7.44–7.48 (m, 1H), 7.55–7.58 (m, 1H), 7.66–7.70 (m, 2H), 7.78–7.80 (m, 1H), 8.11–8.13 (m, 1H), 9.34 (s, 1H), 9.69 (s, 1H), 12.25 (s, 1H) | (DMSO-d₆, 100 MHz) δ: 115.64, 115.74, 120.07, 121.07, 124.08, 126.30, 126.34, 127.61, 134.97, 145.84, 149.52 (2C), 152.70, 162.76 |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one mdpi.com | (DMSO-d₆, 400 MHz) δ: 6.76–6.80 (m, 1H), 6.98–7.00 (m, 1H), 7.52–7.57 (m, 1H), 7.70–7.76 (m, 2H), 7.85–7.89 (m, 1H), 8.15–8.17 (m, 1H), 9.24 (s, 1H), 12.44 (s, 1H), 14.01 (s, 1H) | (DMSO-d₆, 100 MHz) δ: 113.99, 117.90, 118.77, 119.38, 121.14, 126.30, 126.57, 127.41, 135.55, 146.42, 146.99, 149.89, 154.70, 161.87 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound (C₉H₈N₂O₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For instance, HRMS (ESI-TOF) was used to confirm the molecular formula of a synthesized quinazolinone derivative, with a calculated m/z for [C₁₄H₁₁N₃O₃+Na]⁺ of 292.0693, and a found value of 292.0695. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for such compounds, which would likely show a prominent protonated molecular ion [M+H]⁺. mdpi.comdiva-portal.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the amide would appear in the region of 3100-3300 cm⁻¹. The C=O stretching of the lactam ring would be prominent, typically around 1650-1680 cm⁻¹. The O-H stretch of the phenolic group would be observed as a broad band around 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. rsc.orgmdpi.com
The table below shows characteristic IR data for similar quinazolinone structures.
| Compound Class/Name | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 2,3-dihydroquinazolinones rsc.org | 3342, 3302, 3179, 2930, 1655, 1622 | N-H, C-H (aliphatic), C=O, C=C (aromatic) |
| 3-Benzyl-2-mercaptoquinazolin-4(3H)-one mdpi.com | 1687.8, 1622.3 | C=N, C=O |
| 3-Ethyl-2-mercaptoquinazolin-4(3H)-one mdpi.com | 1649.8, 1621.8 | C=N, C=O |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system. The extended conjugation provided by the benzene (B151609) ring fused to the dihydropyrimidinone ring would result in absorption bands in the UV region. The exact position of the maximum absorption (λ_max) would be influenced by the solvent and the substitution pattern on the aromatic ring. Spectroscopic analysis of newly synthesized hydrazone derivatives, for example, is performed using a UV-VIS spectrophotometer to record spectra and determine λ_max values. mu-varna.bg
Structure Activity Relationship Sar and Structural Modification Studies Centered on 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One Scaffolds
Rationale and Principles Guiding the Derivatization of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
The derivatization of the this compound scaffold is guided by several key medicinal chemistry principles aimed at enhancing its biological activity. The primary rationale revolves around exploring the chemical space surrounding the core structure to identify key interactions with biological targets. The hydroxyl group at the C-5 position is a critical anchor point, capable of forming hydrogen bonds with receptor sites. Modifications at this position can modulate binding affinity and specificity.
Furthermore, the nitrogen atoms at positions N-1 and N-3, along with the aromatic ring, provide ample opportunities for substitution to alter the molecule's lipophilicity, electronic distribution, and steric profile. These changes can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The overarching goal is to systematically probe the effects of different functional groups at various positions to build a comprehensive SAR profile. This knowledge can then be used to design more potent and selective drug candidates.
Synthetic Strategies for Analog Generation from this compound
The generation of analogs from the this compound core involves a variety of synthetic transformations targeting specific positions on the quinazolinone ring system.
The hydroxyl group at the C-5 position is a prime site for modification to explore its role in target binding and to modulate physicochemical properties. Common synthetic strategies include:
Etherification: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl or aryl halide. This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
Esterification: Acylation of the hydroxyl group to form esters is another common modification. This can be achieved using acid chlorides, anhydrides, or by employing coupling agents like DCC (dicyclohexylcarbodiimide) with carboxylic acids. Esterification can serve to create prodrugs or to alter the electronic nature of the aromatic ring.
The nitrogen atoms at the N-1 and N-3 positions of the quinazolinone ring are nucleophilic and can be functionalized through various reactions:
N-Alkylation and N-Arylation: Introduction of substituents at these positions is typically achieved via alkylation with alkyl halides or arylation using reagents like arylboronic acids under copper or palladium catalysis. These modifications can significantly impact the molecule's conformation and its interactions with biological targets.
N-Acylation: The nitrogen atoms can also be acylated using acid chlorides or anhydrides to introduce amide functionalities. This can influence the electronic properties of the ring and provide additional hydrogen bonding capabilities.
The aromatic ring of the quinazolinone scaffold can be functionalized to explore the impact of substituents on activity. While direct functionalization of the pre-formed quinazolinone can be challenging, it is often more feasible to introduce the desired substituents on the starting materials prior to cyclization. Common reactions include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the aniline (B41778) precursor to introduce a variety of functional groups onto the aromatic ring.
Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira can be employed on halogenated aniline precursors to introduce aryl, vinyl, or alkynyl groups.
While less common, methodologies for ring expansion or contraction can be explored to generate novel heterocyclic systems based on the this compound core. These transformations often involve multi-step sequences and can lead to the discovery of entirely new classes of bioactive molecules. For instance, ring-closing metathesis (RCM) could be envisioned on precursors with appropriate alkenyl side chains to form larger ring systems.
Preliminary SAR Insights from Early Studies of this compound Derivatives
While specific and extensive SAR studies on this compound are not widely published, insights can be gleaned from broader studies on related quinazolinone scaffolds.
Generally, the nature of the substituent at the C-5 position is critical. Small, hydrogen-bond accepting groups, such as a methoxy (B1213986) group, can sometimes retain or enhance activity, suggesting that while the hydroxyl group's hydrogen-donating ability may be important for some targets, its oxygen atom's role as a hydrogen bond acceptor is also key.
Substitutions on the nitrogen atoms often have a profound effect on activity. Small, non-polar substituents at N-1 or N-3 are sometimes tolerated, but larger or more polar groups can lead to a significant loss of activity, indicating that this region may be sterically constrained within the binding site of target proteins.
Modifications to the aromatic ring have shown that the position and electronic nature of the substituent are crucial. Electron-withdrawing groups in certain positions can enhance activity, potentially by modulating the pKa of the quinazolinone nitrogens or by participating in specific electronic interactions with the target.
It is important to note that these are general trends, and the specific SAR for any given biological target will be unique. Comprehensive biological screening of a diverse library of this compound derivatives is necessary to establish a detailed and predictive SAR profile.
Rational Design Principles for Novel this compound Analogs
The rational design of novel analogs of this compound hinges on a systematic exploration of how structural modifications at various positions of the scaffold influence its physicochemical properties and, consequently, its biological activity. The key positions for modification on the 3,4-dihydroquinazolin-2(1H)-one framework are the N-1 and N-3 positions of the pyrimidine (B1678525) ring, the C-2 position, and the fused benzene (B151609) ring. The presence of a hydroxyl group at the C-5 position introduces a unique element that can be strategically exploited.
The Influence of the 5-Hydroxy Group:
Key Strategies for Analog Design:
Modification of the 5-Hydroxy Group:
Etherification/Esterification: Converting the hydroxyl group to an ether or an ester can modulate its hydrogen-bonding capacity and increase lipophilicity. This can be crucial for improving cell membrane permeability and oral bioavailability. The size and nature of the alkyl or acyl group introduced can be varied to probe the steric and electronic requirements of the target binding pocket.
Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups of similar size and electronic properties, such as an amino group or a thiol group, can help to understand the specific type of interaction (e.g., hydrogen bonding, ionic interaction) that is most favorable for activity.
Substitution on the Benzene Ring:
The introduction of additional substituents on the benzene ring (at positions 6, 7, and 8) can fine-tune the electronic properties and steric profile of the molecule. For instance, introducing electron-withdrawing groups like halogens or a nitro group can enhance activity in some contexts, while electron-donating groups like methoxy or methyl groups might be favorable in others. nih.gov Studies on other quinazolinones have shown that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial activities. nih.gov
Substitution at the N-1 and N-3 Positions:
The N-1 and N-3 positions of the pyrimidine ring are amenable to a wide range of substitutions. Alkylation or arylation at these positions can significantly impact the molecule's conformation and its interaction with target proteins. The introduction of polar side chains at these positions has been shown to be important for the activity and selectivity of some quinazolinone-based inhibitors. nih.gov
Modification at the C-2 Position:
The C-2 position offers a valuable site for introducing diversity. A variety of aliphatic and aromatic substituents can be incorporated to explore specific hydrophobic and van der Waals interactions within a binding site. The nature of the substituent at C-2 has been shown to be essential for the antimicrobial activities of quinazolinone derivatives. nih.gov
Illustrative Data from Related Quinazolinone SAR Studies:
To provide a more concrete basis for the rational design of this compound analogs, the following tables summarize SAR findings from the broader quinazolinone literature. These findings, while not specific to the 5-hydroxy derivative, offer valuable insights into how different substituents at various positions can modulate biological activity.
| Table 1: General SAR of Quinazolinone Derivatives | |
| Position of Substitution | Observed Effect on Biological Activity |
| C-2 | Introduction of methyl, amine, or thiol groups is often essential for antimicrobial activity. nih.gov Aromatic substituents can lead to broad-spectrum cytotoxic activity. nih.gov |
| N-3 | Substitution with a substituted aromatic ring is crucial for some antimicrobial activities. nih.gov |
| C-4 | Substitution, particularly with an amine or substituted amine, can enhance antimicrobial properties. nih.gov |
| C-6 & C-8 | The presence of a halogen atom at these positions can improve antimicrobial activity. nih.gov |
| C-5 | Introduction of haloaniline or simple alkylamine at this position has been shown to improve antimicrobial activity in some quinazolin-4(3H)-ones. nih.gov |
| Table 2: Anticancer Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Analogs | |
| Compound | Substitution Pattern |
| 2-Styrylquinazolin-4(3H)-one | Styryl group at C-2 |
| 2-(4-Hydroxystyryl)quinazolin-4(3H)-one | 4-Hydroxystyryl group at C-2 |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Naphthalen-1-yl group at C-2 |
Data in Table 2 is derived from studies on broad-spectrum cytotoxic agents and highlights the impact of C-2 substitution. nih.gov
By integrating these general principles with a focused exploration of the unique properties conferred by the 5-hydroxy group, medicinal chemists can rationally design and synthesize novel this compound analogs with potentially enhanced and selective biological activities.
Molecular Mechanisms of Action for 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One and Its Derivatives
Target Identification and Validation Approaches for 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
There is currently no publicly available research that has employed proteomic profiling, affinity-based chemoproteomics, or specific reporter gene assays to identify and validate the direct molecular targets of this compound.
Proteomic Profiling and Affinity-Based Chemoproteomics
No studies utilizing proteomic profiling or affinity-based chemoproteomics to globally identify the protein binding partners of this compound could be found.
Reporter Gene Assays for Specific Pathway Activation
There is no available data from reporter gene assays that would indicate the specific signaling pathways activated or inhibited by this compound.
Enzyme Inhibition and Activation Studies of this compound
Specific enzymatic assays to determine the inhibitory or activatory effects of this compound on particular enzymes are not described in the current body of scientific literature.
Kinase and Phosphatase Assay Systems
While the broader class of quinazolinones is known to interact with kinases, specific kinase or phosphatase assay data for this compound is not available.
Receptor Binding and Ligand Displacement Assays
Although its potential as a cardiotonic agent suggests possible receptor interactions, no specific receptor binding or ligand displacement assay results have been published for this compound. smolecule.com
Modulation of Intracellular Signaling Pathways by this compound
A detailed understanding of how this compound modulates intracellular signaling pathways is absent from the literature, preventing a thorough discussion on this topic.
Investigation of MAPK Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signal transduction cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. ijmphs.com Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several studies have indicated that quinazoline (B50416) and its derivatives can modulate MAPK signaling.
Derivatives of the quinazoline scaffold have been specifically designed to target components of this pathway. For instance, research into 2-arylquinazoline derivatives has explored their potential as ligands for the lipophilic C-terminal binding pocket in p38α MAPK, a key kinase in the MAPK cascade that responds to stress stimuli. nih.gov Furthermore, the overexpression of the Epidermal Growth Factor Receptor (EGFR), a primary target of many quinazoline-based anticancer drugs like gefitinib (B1684475) and erlotinib, is known to activate downstream signaling through the Ras/Raf/MAPK cascade. mdpi.comnih.gov
Experimental evidence supporting this includes a study on a specific 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, which demonstrated through immunoblotting (Western blot) analysis its ability to alter the expression of key proteins within the MAPK signaling pathway in a concentration-dependent manner. researchgate.net Another quinazoline derivative, known as QNZ (EVP4593), has also been shown to interfere with the MAPK signaling pathway, in addition to its effects on NF-κB. researchgate.net
Table 1: Examples of Quinazolinone Derivatives and their Interaction with the MAPK Pathway
| Compound Class/Derivative | Target/Observation | Method of Analysis | Reference |
|---|---|---|---|
| 2-Arylquinazolines | Designed to target the lipophilic pocket of p38α MAPK | Structure-based design, X-ray crystallography | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | Altered expression of MAPK signaling proteins | Immunoblotting (Western Blot) | researchgate.net |
| QNZ (EVP4593) | Interference with MAPK signaling pathway | Cellular Assays | researchgate.net |
| 4-Anilinoquinazolines (e.g., Gefitinib) | Inhibition of EGFR, an upstream activator of the MAPK pathway | Kinase Assays, Cellular Assays | mdpi.comnih.gov |
Perturbations of the PI3K/Akt Signaling Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancer, playing a central role in promoting cell survival, growth, and proliferation while inhibiting apoptosis. nih.gov The quinazolinone scaffold is recognized as a promising structural base for developing PI3K inhibitors. mdpi.com
Several quinazolinone derivatives have been synthesized and evaluated for their ability to disrupt this critical cancer-promoting cascade.
A study focused on dimorpholinoquinazoline-based compounds identified a derivative, compound 7c , that effectively inhibited the phosphorylation of Akt, as well as its downstream effectors mTOR and S6K, at nanomolar concentrations. nih.gov
Similarly, a quinazolinone-chalcone hybrid was reported to induce apoptosis in human colon cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. bue.edu.eg
Bioinformatic analysis of a library of newly synthesized dihydroquinazoline-2(1H)-one derivatives predicted that AKT1 would be a key molecular target for their anticancer activity. nih.gov
Further supporting this, a molecular docking study of another series of novel quinazolinone derivatives suggested their potential to act as inhibitors of human AKT1, which correlated with their observed cytotoxic activity against various cancer cell lines. mdpi.com
These findings highlight a recurring mechanism for quinazolinone derivatives: the direct or indirect inhibition of the PI3K/Akt pathway, leading to a reduction in pro-survival signaling in cancer cells.
Table 2: Effects of Quinazolinone Derivatives on the PI3K/Akt Signaling Pathway
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Dimorpholinoquinazoline (Compound 7c) | MCF7 (Breast Cancer) | Inhibition of Akt, mTOR, and S6K phosphorylation | nih.gov |
| Quinazolinone-Chalcone Hybrid | HCT-116 (Colon Cancer) | Inhibition of PI3K/Akt/mTOR signaling pathway | bue.edu.eg |
| Dihydroquinazoline-2(1H)-one derivatives | Not applicable | Prediction of AKT1 as a key target | nih.gov |
| Novel Quinazolinone Derivatives | HepG2, MCF-7, Caco-2 | Potential inhibition of AKT1 | mdpi.com |
NF-κB Pathway Modulation and Inflammatory Response
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that orchestrates the cellular response to inflammation, stress, and infection. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers, where it promotes cell survival, proliferation, and angiogenesis. The quinazoline scaffold has been successfully exploited to develop potent inhibitors of this pathway.
A notable example is the quinazoline derivative EVP4593 (QNZ) , which was identified as a highly effective modulator of the NF-κB signal transduction pathway, blocking its activation at nanomolar concentrations. researchgate.net In another targeted effort, a series of (4-Phenylamino)quinazoline alkylthiourea derivatives were developed as selective NF-κB inhibitors. One of the lead compounds from this series, compound 19 , was found to block the translocation of the active NF-κB dimer from the cytoplasm to the nucleus in macrophage-like cells, thereby preventing the transcription of pro-inflammatory genes like IL-6 and TNFα. nih.gov Interestingly, this compound did not prevent the release of NF-κB from its inhibitor IκB, indicating a specific mechanism of action on the nuclear import process. nih.gov
These studies demonstrate that quinazoline derivatives can effectively suppress the inflammatory response by targeting distinct steps in the NF-κB activation pathway.
Table 3: Quinazolinone Derivatives as Modulators of the NF-κB Pathway
| Compound/Derivative | Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| EVP4593 (QNZ) | Not specified in abstract | Antagonist of the NF-κB signaling pathway | researchgate.net |
| (4-Phenylamino)quinazoline alkylthiourea (Compound 19) | THP-1 (Macrophage-like) | Blocks nuclear translocation of the NF-κB dimer | nih.gov |
Induction of Apoptosis Mechanisms in Cancer Cell Lines
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells develop mechanisms to evade apoptosis, a key hallmark of cancer. A primary strategy in cancer chemotherapy is to reactivate this dormant cell death machinery. Numerous studies have established that dihydroquinazolinone derivatives are potent inducers of apoptosis in various cancer cell lines. bue.edu.egbohrium.commdpi.com
The pro-apoptotic activity of these compounds is often mediated through the intrinsic (mitochondrial) pathway, which involves a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, XIAP, Survivin) proteins. Research has shown that treatment with 3,4-dihydroquinazolinone derivatives leads to:
Activation of Effector Caspases: A significant increase in the activity of caspase-3, a key executioner of apoptosis, was observed in HepG-2 cells following treatment. bue.edu.egbue.edu.egnih.gov
Downregulation of Apoptosis Inhibitors: The expression of two members of the Inhibitor of Apoptosis Protein (IAP) family, Survivin and XIAP, was significantly downregulated. bue.edu.egnih.govresearchgate.net
Modulation of Bcl-2 Family Proteins: Certain quinazolinone-pyridazine hybrids were found to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. bohrium.com
Cell Cycle Arrest: Many of these derivatives also induce cell cycle arrest, often at the G2/M phase, which can be a prelude to apoptosis. bue.edu.egnih.govacs.org
These findings are often confirmed using techniques like Annexin V-FITC assays, which detect early-stage apoptosis. bue.edu.egbue.edu.eg
Table 4: Apoptotic Mechanisms Induced by Dihydroquinazolinone Derivatives
| Derivative Class | Cell Line(s) | Key Apoptotic Events Observed | Reference(s) |
|---|---|---|---|
| 3,4-Dihydroquinazolinone piperonyl derivatives | HepG-2 (Liver), MCF-7 (Breast) | Increased Caspase-3 activity; Downregulation of Survivin and XIAP; G2/M cell cycle arrest | bue.edu.egbue.edu.egnih.gov |
| Quinazolinone-Pyridazinone hybrids | MCF-7 (Breast) | Increased Caspase 3/7, Cytochrome c, p53, Bax; Decreased Bcl-2 | bohrium.com |
| 2-Substituted quinazolin-4(3H)-ones | Jurkat (T-cell Leukemia), NB4 (Promyelocytic Leukemia) | Induction of apoptosis; G2/M cell cycle arrest | acs.org |
Gene Expression and Protein Level Regulation by this compound
The effects of a compound on cellular pathways are ultimately driven by changes in the expression and activity of genes and proteins. Modern analytical techniques allow for a global view of these changes.
Transcriptomic Analysis (e.g., RNA-Seq, Microarray)
Transcriptomic analysis provides a snapshot of the entire set of RNA transcripts in a cell, revealing how gene expression is altered by a therapeutic agent. While large-scale RNA-Seq or microarray studies for this compound or its close derivatives are not widely available in the reviewed literature, some studies on related quinazolinone compounds have begun to explore gene expression changes.
For example, a study on actinoquinazolinone , a novel quinazolinone derivative isolated from a marine bacterium, found that it could decrease the expression of seventeen different genes related to human cell motility in gastric cancer cells. researchgate.net This type of targeted gene expression analysis provides valuable insights into the specific processes affected by the compound. Comprehensive transcriptomic profiling would offer a broader understanding of the networks and pathways modulated by dihydroquinazolinone derivatives, representing an important area for future research. nih.govmdpi.com
Proteomic Analysis (e.g., Western Blotting, Mass Spectrometry-based Proteomics)
Proteomic analysis focuses on the large-scale study of proteins, their structures, and their functions. It provides a direct measure of the functional molecules within the cell.
Western Blotting: This technique is the most common method used in the cited literature to confirm the regulation of specific proteins by quinazolinone derivatives. As detailed in the sections above, Western blotting has been instrumental in demonstrating that these compounds can:
Inhibit the phosphorylation (and thus activation) of key signaling proteins like Akt, mTOR, and S6K. nih.gov
Decrease the levels of anti-apoptotic proteins such as Survivin, XIAP, and Bcl-2. bue.edu.egbohrium.com
Increase the levels of cell cycle regulators like p21. bue.edu.eg
Confirm the inhibition of upstream receptors like EGFR. mdpi.com
Mass Spectrometry-based Proteomics: This powerful technique allows for the unbiased identification and quantification of thousands of proteins at once, providing a global view of the cellular response to a drug. While this approach has been used to elucidate the mechanisms of other anticancer agents, plos.org its application to the study of this compound and its derivatives is not yet prevalent in the available literature. Such studies would be invaluable for discovering novel targets and understanding the full spectrum of their biological effects. nih.govsemanticscholar.org
Interactions of this compound with Macromolecular Structures
Detailed investigations into how this compound interacts with biological macromolecules are crucial for understanding its pharmacological profile. However, specific data on this particular compound remains elusive.
DNA Intercalation and Topoisomerase Inhibition Studies
There is currently no published research that specifically examines the potential of this compound to act as a DNA intercalator or as an inhibitor of topoisomerase enzymes. Such studies are fundamental in determining the genotoxic profile and potential anticancer mechanisms of a compound, but for this compound, this information is not available.
Protein-Ligand Interaction Dynamics and Allosteric Modulation
Similarly, there is a lack of specific research detailing the protein-ligand interaction dynamics of this compound. While general studies on quinazolinone derivatives suggest they can act as inhibitors for various kinases, no specific protein targets or allosteric modulation mechanisms have been identified for this compound itself. nih.gov
Preclinical Pharmacological Profiling of 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One
In Vitro Biological Activity Assessment
The initial stages of drug discovery for 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one and related analogs involve a series of in vitro evaluations to determine their potential therapeutic efficacy and mechanism of action. These laboratory-based assays are crucial for identifying promising candidates for further development.
Cell-Based Assays for Efficacy Determination
Cell-based assays are fundamental in assessing the biological effects of this compound derivatives on cellular processes. These assays provide insights into the compound's potential as a therapeutic agent by measuring its impact on cell viability, proliferation, and migration in various cancer cell lines.
For instance, studies on related dihydroquinazolin-2(1H)-one derivatives have utilized the MTT assay to determine the 50% inhibitory concentration (IC₅₀) against human cancer cell lines. nih.gov This assay measures the metabolic activity of cells and serves as an indicator of cell viability. In one study, various dihydroquinazolin-2(1H)-one derivatives were tested against human liver cancer cells (HepG-2), ovarian cancer cells (A2780), and breast cancer cells (MDA-MB-231). nih.gov The results demonstrated that several of these compounds exhibited anti-proliferative activity. nih.gov
Another study on 2,3-dihydroquinazolin-4(1H)-one analogs also employed the MTT assay to screen for cytotoxicity against a broad panel of human cancer cell lines, including those of the colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), ovary (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA). nih.gov This broad-spectrum screening helps to identify compounds with potent and wide-ranging anticancer activity. nih.gov
| Compound Type | Assay | Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|---|
| Dihydroquinazoline-2(1H)-one derivatives | MTT Assay | HepG-2 (Liver), A2780 (Ovarian), MDA-MB-231 (Breast) | Demonstrated anti-proliferative activity against the tested cell lines. | nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-one analogues | MTT Assay | HT29 (Colon), U87, SJ-G2 (Glioblastoma), MCF-7 (Breast), A2780 (Ovarian), H460 (Lung), A431 (Skin), Du145 (Prostate), BE2-C (Neuroblastoma), MIA (Pancreas) | Exhibited broad-spectrum cytotoxic effects. | nih.gov |
High-Throughput Screening (HTS) of this compound Libraries
High-Throughput Screening (HTS) is a critical tool in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. recipharm.com This automated process allows for the testing of thousands of compounds in a short period, significantly accelerating the identification of potential drug candidates. recipharm.com In the context of this compound, HTS would involve screening a library of its derivatives to identify those with the most promising therapeutic properties.
The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect. These hits are then subjected to further, more detailed studies. The process typically involves miniaturized assays in multi-well plates, where each well contains a different compound being tested against a specific biological target or in a particular cell-based model. recipharm.com
While specific HTS data for this compound is not publicly available, the general principles of HTS would be applied to screen for activities such as anticancer, anti-inflammatory, or neuroprotective effects. The efficiency of HTS lies in its ability to quickly sift through vast chemical diversity to find compounds with specific biological profiles. recipharm.com
Selectivity Profiling against Off-Targets in Comprehensive Biological Panels
A crucial step in preclinical profiling is to assess the selectivity of a drug candidate. While a compound may show high efficacy against its intended target, it is equally important to ensure it does not interact with other biological molecules in a way that could lead to unwanted side effects. This is achieved through selectivity profiling, where the compound is tested against a broad panel of "off-targets," including other receptors, enzymes, and ion channels.
For quinazolinone derivatives, selectivity is a key consideration. For example, a study on 3,4-dihydroquinazoline reported it to be a potent and selective T-type calcium channel blocker. nih.gov This selectivity is a desirable characteristic, as it suggests a lower likelihood of off-target effects.
The process of selectivity profiling helps to build a comprehensive picture of a compound's biological interactions, guiding its further development and helping to predict its potential safety profile in clinical settings.
In Vivo Efficacy Studies in Preclinical Animal Models
Following promising in vitro results, the next step in the preclinical evaluation of this compound involves assessing its efficacy in living organisms. These in vivo studies are essential for understanding how the compound behaves in a complex biological system and for gathering data on its potential therapeutic effects in various disease models.
Rationale for Animal Model Selection in Disease Research
The selection of an appropriate animal model is critical for the relevance and success of in vivo studies. The chosen model should mimic the human disease or condition as closely as possible to provide meaningful data on the compound's efficacy. The choice of animal model depends on the specific therapeutic area being investigated.
For example, in cancer research, xenograft models are commonly used. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, allowing researchers to study the effect of a compound on tumor growth in a living system. nih.gov For inflammatory conditions, models such as carrageenan-induced paw edema or acetic acid-induced writhing are employed to assess the anti-inflammatory and analgesic properties of a compound. mdpi.comnih.gov The selection of the model is guided by the specific biological pathways and mediators involved in the disease being studied. mdpi.com
Efficacy Evaluation in Specific Preclinical Pathological Conditions
The therapeutic potential of this compound and its analogs can be evaluated in various preclinical models of disease.
Anti-cancer Effects: The in vivo anti-cancer activity of related dihydroquinazoline (B8668462) derivatives has been demonstrated in xenograft models. For instance, 3,4-dihydroquinazoline dihydrochloride (B599025) was evaluated in nude mice with A549 human lung cancer xenografts and showed significant tumor-weight inhibition. nih.gov
Anti-inflammatory Effects: The anti-inflammatory potential of new 2,3-dihydroquinazolin-4(1H)-one derivatives has been assessed using the carrageenan-induced edema method in animals. nih.gov This model induces a localized inflammatory response, allowing for the measurement of a compound's ability to reduce swelling. nih.gov
Neuroprotective Effects: While specific in vivo neuroprotective studies on this compound are not readily available, related quinazolinone compounds have been investigated for their effects on the central nervous system. The evaluation of analgesic effects, for example, can be conducted using models like the acetic acid-induced writhing test and the hot-plate test to assess both peripheral and central mechanisms of action. nih.govnih.gov
| Therapeutic Area | Animal Model | Compound Type | Key Findings | Reference |
|---|---|---|---|---|
| Anti-cancer | A549 Xenograft in Nude Mice | 3,4-dihydroquinazoline dihydrochloride | Exhibited significant tumor-weight inhibition. | nih.gov |
| Anti-inflammatory | Carrageenan-induced Edema | 2,3-dihydroquinazolin-4(1H)-one derivatives | Demonstrated anti-inflammatory activity. | nih.gov |
| Analgesic | Acetic Acid-Induced Writhing | 2,3-dihydroquinazolin-4(1H)-one derivatives | Showed analgesic effects. | nih.gov |
Biomarker Analysis and Pharmacodynamic Endpoints in Preclinical Models
Comprehensive searches of scientific literature and databases did not yield specific studies on the biomarker analysis or the definition of pharmacodynamic endpoints for the compound this compound in preclinical models. Research on the broader class of quinazolinone derivatives suggests various potential mechanisms of action, including anticancer and antiviral activities. nih.govnih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogs have been evaluated for their cytotoxic effects against a range of cancer cell lines, with some exhibiting potent growth inhibition. nih.gov However, without dedicated studies on this compound, the specific biomarkers that could predict its pharmacological or biological activity remain undefined.
| Biomarker Type | Investigated Biomarker | Preclinical Model | Outcome/Finding |
| Pharmacodynamic | Data not available | Data not available | Data not available |
| Predictive | Data not available | Data not available | Data not available |
| Prognostic | Data not available | Data not available | Data not available |
Preclinical Pharmacokinetics (PK) of this compound
Detailed preclinical pharmacokinetic data for this compound are not available in the public domain. The following sections outline the necessary parameters for a comprehensive ADME profile, though specific experimental findings for this compound could not be located.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent Models
Specific in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodent models have not been reported in the available scientific literature.
Oral Bioavailability Assessment in Animal Studies
There is no published data on the oral bioavailability of this compound in any animal model. Such an assessment would be critical to determine the fraction of an orally administered dose that reaches systemic circulation.
| Parameter | Value | Animal Model |
| Oral Bioavailability (%) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
Tissue Distribution Profiling (e.g., liver, kidney, brain uptake in animal tissues)
No studies detailing the tissue distribution of this compound in preclinical models were identified. Understanding the extent and rate of its distribution to various tissues would be essential for evaluating its potential efficacy and safety.
| Tissue | Concentration/Uptake | Animal Model |
| Liver | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Brain | Data not available | Data not available |
| Other | Data not available | Data not available |
Metabolic Stability in In Vitro Systems (e.g., microsomes, hepatocytes)
Specific data on the metabolic stability of this compound in in vitro systems such as liver microsomes or hepatocytes is not available. However, a study on a structurally related compound, N-(3,5-Dichlorophenyl)-N-(5-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide, suggested that the presence of a hydroxyl group at the 5-position might lead to rapid metabolism in human microsomes. nih.gov This finding indicates a potential for metabolic instability for compounds sharing this structural feature, though direct experimental evidence for this compound is lacking.
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
| Human Hepatocytes | Data not available | Data not available |
| Rat Hepatocytes | Data not available | Data not available |
Elucidation of Excretion Pathways in Preclinical Species
There is no information available regarding the primary routes of excretion (e.g., renal, biliary) for this compound and its potential metabolites in any preclinical species.
| Excretion Route | Percentage of Excreted Dose (%) | Animal Model |
| Urine | Data not available | Data not available |
| Feces | Data not available | Data not available |
Drug-Drug Interaction Potential (e.g., Cytochrome P450 inhibition/induction in in vitro systems)
The potential for a new chemical entity to alter the metabolic pathways of co-administered drugs is a critical component of preclinical pharmacological profiling. This is often assessed by examining the compound's ability to inhibit or induce the activity of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.
As of the current available scientific literature, specific in vitro studies detailing the inhibitory or inductive effects of this compound on cytochrome P450 isoforms have not been published. The 2,3-dihydroquinazolin-4(1H)-one scaffold is a structural feature present in a number of marketed pharmaceutical agents. The evaluation of the drug-drug interaction potential for any compound containing this core structure is a subject of significant interest in medicinal chemistry and drug development.
Below are representative tables for the type of data that would be generated from in vitro cytochrome P450 inhibition and induction assays.
Table 1: In Vitro Cytochrome P450 Inhibition Profile of this compound
| CYP Isoform | Test System | IC₅₀ (µM) |
|---|---|---|
| CYP1A2 | Human Liver Microsomes | Data not available |
| CYP2C9 | Human Liver Microsomes | Data not available |
| CYP2C19 | Human Liver Microsomes | Data not available |
| CYP2D6 | Human Liver Microsomes | Data not available |
| CYP3A4 | Human Liver Microsomes | Data not available |
IC₅₀: Half maximal inhibitory concentration
Table 2: In Vitro Cytochrome P450 Induction Profile of this compound in Human Hepatocytes
| CYP Isoform | Fold Induction (mRNA) |
|---|---|
| CYP1A2 | Data not available |
| CYP2B6 | Data not available |
Computational Gateways in the Exploration of this compound
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of quinazolinone and dihydroquinazolinone derivatives has been the subject of significant computational investigation. These studies provide a robust framework for understanding how computational tools are leveraged to predict and analyze the biological potential of this chemical scaffold. The methodologies described herein are directly applicable to the study of this compound and its derivatives, offering powerful insights into their therapeutic promise.
Analytical Methodologies for the Detection and Quantification of 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One
Mass Spectrometry (MS) Hyphenated with Chromatography for 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Biological Samples
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the definitive identification and quantification of this compound in complex biological matrices. Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provide exact mass measurements with high accuracy and resolving power. This capability is indispensable for differentiating the target analyte from a multitude of endogenous and exogenous isobaric interferences that are often present in biological samples like plasma, urine, and tissue homogenates.
The primary advantage of HRMS in the analysis of this compound lies in its ability to determine the elemental composition of the molecule with a high degree of confidence. The exact mass of the protonated molecule [M+H]+ can be calculated and then compared to the experimentally measured mass. Any deviation, measured in parts-per-million (ppm), serves as a key parameter for confirmation.
Table 1: Theoretical Exact Mass of this compound
| Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) |
|---|
This table presents the theoretical molecular weight and monoisotopic mass of this compound, which are fundamental for its identification using High-Resolution Mass Spectrometry.
In practice, a liquid chromatography system is coupled with the HRMS (LC-HRMS) to achieve separation of the analyte from the matrix components prior to detection. The retention time from the LC provides an additional layer of identification. For quantification, the high ion selectivity of HRMS allows for the extraction of narrow-window ion chromatograms, significantly improving the signal-to-noise ratio and thus the sensitivity of the assay. While specific studies detailing the full validation of an HRMS method for this compound in biological samples are not widely published, the general principles of LC-HRMS are routinely applied to similar small molecules.
Spectroscopic Methods for Quantification of this compound
Spectroscopic methods offer alternative or complementary approaches for the quantification of this compound.
UV-Vis spectroscopy is a widely accessible technique for determining the concentration of an analyte in solution, provided the analyte possesses a chromophore that absorbs light in the ultraviolet-visible range. The quinazolinone core structure is known to exhibit UV absorbance. The concentration of this compound in a pure solvent can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.
To establish a quantitative method, a calibration curve is first constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances at the λmax. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve.
Fluorescence spectroscopy is an inherently more sensitive technique than UV-Vis spectroscopy and can be employed for the detection of fluorescent compounds at very low concentrations. The applicability of this technique to this compound depends on whether the molecule exhibits native fluorescence or can be derivatized with a fluorescent tag.
The photophysical properties, including fluorescence, of 2,3-dihydroquinazolin-4(1H)-one derivatives have been investigated, with some showing significant Stokes shifts that are dependent on solvent polarity. chemicalbook.com These studies suggest that the dihydroquinazolinone scaffold can be a component of fluorescent molecules. The presence of the hydroxyl group on the phenyl ring of this compound may influence its fluorescent properties. A typical fluorescence analysis would involve determining the optimal excitation and emission wavelengths and then constructing a calibration curve of fluorescence intensity versus concentration. The high sensitivity of fluorescence spectroscopy makes it particularly suitable for trace-level detection in biological and environmental samples, provided that matrix effects can be minimized.
Sample Preparation Strategies for Biological and Environmental Matrices for this compound
Effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest from complex matrices before instrumental analysis.
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE for this compound would depend on its polarity and pKa value.
The optimization of an LLE protocol would involve the selection of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane (B109758), or a mixture thereof) and the adjustment of the pH of the aqueous sample. Given the phenolic hydroxyl group, adjusting the pH to be acidic would suppress its ionization, making the compound more neutral and facilitating its extraction into an organic solvent. Conversely, at a basic pH, the hydroxyl group would be deprotonated, increasing the compound's water solubility. A systematic evaluation of different solvents and pH conditions would be necessary to achieve high extraction recovery.
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. It utilizes a solid sorbent packed in a cartridge or well plate to selectively retain the analyte from the sample matrix. The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound.
For a compound with moderate polarity containing both hydrogen bond donors and acceptors, several types of SPE sorbents could be considered:
Reversed-Phase (e.g., C18, C8): These sorbents are suitable for retaining non-polar to moderately polar compounds from an aqueous matrix. The sample would be loaded under aqueous conditions, interfering polar compounds washed away, and the analyte eluted with an organic solvent.
Normal-Phase (e.g., silica (B1680970), diol): These are used for extracting polar compounds from non-polar organic solvents.
Ion-Exchange (e.g., SAX, SCX): Given the potential for the phenolic hydroxyl group to be deprotonated or the basic nitrogens to be protonated, ion-exchange SPE could be a highly selective option.
Polymeric (e.g., Oasis HLB, Strata-X): These sorbents offer a mixed-mode retention mechanism (hydrophilic-lipophilic balance) and are often suitable for a broad range of analytes, including those with both polar and non-polar characteristics.
A typical SPE protocol involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The optimization of an SPE method for this compound would require screening different sorbents and carefully selecting the solvents for each step to maximize recovery and purity. Although specific SPE protocols for this compound are not documented, methods developed for other quinazolinone alkaloids could serve as a starting point. nih.govnih.gov
Protein Precipitation Techniques for Biological Samples
There is no specific information available in the reviewed literature regarding the application of protein precipitation techniques for the extraction and analysis of this compound from biological samples. While protein precipitation is a common method for sample clean-up in bioanalytical chemistry, the specific solvents, ratios, and procedures optimized for this particular compound have not been documented in published research.
Method Validation Parameters for Analytical Assays (e.g., Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)
Due to the lack of published analytical methods for this compound, there are no available data on the validation parameters of any corresponding assays. Information regarding linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ) is contingent on the development and validation of a specific analytical method, which has not been reported for this compound.
Emerging Therapeutic and Industrial Applications of 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One Preclinical Focus
Preclinical Therapeutic Potential of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one in Oncology Research
Quinazolinone derivatives are recognized for their potential as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation and induce cell death through various mechanisms. nih.gov While specific data on this compound is limited, studies on analogous compounds provide insight into its potential anti-cancer properties.
Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines
Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of quinazolinone and dihydroquinazolinone derivatives across a variety of human cancer cell lines. For instance, a series of novel quinazolinone derivatives showed significant cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. researchgate.net In one study, Schiff's bases of quinazolinone derivatives exhibited potent anticancer activities against triple-negative breast cancer cells (MDA-MB-231), with some compounds being more potent than the standard chemotherapeutic drug doxorubicin (B1662922). ekb.eg
Another study reported the synthesis of 2-phenylbenzoxazinone derivatives, which were then converted to the corresponding 3-amino quinazolinone derivatives. These compounds, particularly after further modification, showed significant anticancer activity against liver cancer cells (HepG-2). ekb.eg The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes, such as DNA replication and cell division. mdpi.com
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative | HCT-116 (Colon) | 4.87 - 205.9 | researchgate.net |
| Quinazolinone Derivative | MCF-7 (Breast) | 14.70 - 98.45 | researchgate.net |
| Quinolinyl Chalcone (B49325) Analogue | Caco-2 (Colon) | 2.5 - 5.0 | nih.gov |
| 4-Hydroxyquinolone Analogue | HCT116, A549, PC3, MCF-7 | Promising Results | nih.gov |
| Quinazoline-based pyrimidodiazepine | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622 - 1.81 | mdpi.com |
Anti-Tumor Efficacy in Xenograft Models and Orthotopic Models
While in vitro studies provide valuable initial data, in vivo models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism. A study on novel 4-hydroxyquinazoline (B93491) derivatives demonstrated significant anti-tumor activity in a HCT-15 nude mouse xenograft model. One of the lead compounds suppressed tumor growth at a dose of 25 mg/kg without causing significant changes in mouse body weight, indicating a good safety profile at this dosage. mdpi.com Histological analysis of the tumors from treated mice revealed irregular morphological changes and severe vacuolization, confirming the anti-tumor effect in vivo. mdpi.com Although this study does not specifically involve this compound, it highlights the potential of the broader quinazoline (B50416) scaffold in preclinical cancer models.
Synergistic Effects with Established Chemotherapeutic Agents
Combining novel therapeutic agents with existing chemotherapeutic drugs can enhance efficacy and overcome resistance. Research has explored the synergistic effects of quinoline (B57606) derivatives with established drugs like doxorubicin. In one study, a cyclic enone derivative of a quinolinyl chalcone analogue showed a synergistic anticancer effect with doxorubicin in the Caco-2 colon cancer cell line. nih.gov This suggests that quinazolinone-based compounds could potentially be used in combination therapies to improve treatment outcomes for cancer patients. Further investigation into the synergistic potential of this compound with standard chemotherapies is warranted.
Potential Applications in Neurodegenerative Disorders
The neuroprotective and anti-inflammatory properties of quinazoline derivatives make them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com These compounds may offer therapeutic benefits by protecting neurons from damage and modulating the inflammatory processes that contribute to disease progression. nih.govnih.gov
Neuroprotective Effects in In Vitro Models of Neuronal Damage
The neuroprotective potential of quinazolinone derivatives has been investigated in various in vitro models. A study on the synthesis of quinazolinone alkaloids evaluated their ability to protect human neuroblastoma SH-SY5Y cells from rotenone-induced damage, a model for Parkinson's disease. Several of the synthesized compounds demonstrated a significant neuroprotective effect. researchgate.net Another study on 2-substituted quinazolin-4(3H)-ones highlighted the importance of hydroxyl groups on the phenyl ring for antioxidant activity, which is a key component of neuroprotection. mdpi.com Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited potent antioxidant and metal-chelating properties. mdpi.com These findings suggest that the hydroxyl group in this compound may contribute to its potential neuroprotective effects.
| Compound Type | In Vitro Model | Observed Effect | Reference |
| Quinazolinone Alkaloids | Rotenone-damaged SH-SY5Y cells | Significant neuroprotection | researchgate.net |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Chemical assays | Potent antioxidant and metal-chelating properties | mdpi.com |
| 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives | LPS-stimulated BV2 microglial cells | Inhibition of pro-inflammatory cytokines | nih.gov |
Anti-Inflammatory and Immunomodulatory Activities of this compound
Comprehensive studies detailing the anti-inflammatory and immunomodulatory properties of this compound are not found in the reviewed scientific literature.
There is no publicly available data from in vitro studies examining the effect of this compound on cytokine production or modulation in immune cell cultures. Such studies would be crucial in determining its potential mechanism of action as an immunomodulatory agent.
Specific evidence of the efficacy of this compound in established preclinical models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis, is not documented in the available literature. mdpi.comresearchgate.net While these models are standard for evaluating potential anti-inflammatory drugs, results for this particular compound have not been published. nih.gov
Non-Biomedical Industrial Applications of this compound
There is currently no information available in the public record to suggest any non-biomedical industrial applications for this compound in fields such as materials science, as analytical reagents, or in agrochemicals.
Future Research Directions for 5 Hydroxy 3,4 Dihydroquinazolin 2 1h One
Exploration of Novel and Sustainable Synthetic Pathways for 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one and its Derivatives
The development of efficient and environmentally benign synthetic methodologies is paramount for the advancement of this compound research. Traditional methods for synthesizing the related 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework have often been hampered by multi-step procedures, harsh reaction conditions, and the use of toxic reagents and solvents. nih.gov
Future efforts should prioritize the exploration of green chemistry principles and alternative strategies to construct the this compound core and its analogs. One-pot, three-component reactions represent an attractive and atom-efficient approach to efficiently prepare the DHQ framework and could be adapted for the synthesis of hydroxylated derivatives. nih.govacs.org The use of efficient nano-catalysts, such as nano-SiO2-SO3H, has already demonstrated success in the rapid and accurate synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions, offering a sustainable and eco-friendly alternative. nih.gov This method boasts several advantages, including the use of a nontoxic, stable nanocatalyst that is easily recoverable and reusable, short reaction times (5–20 minutes), and excellent yields (85–98%). nih.gov
Furthermore, the development of methods for the asymmetric synthesis of chiral 2-substituted DHQ derivatives remains a challenge due to the sensitivity of the aminal chiral center to racemization. nih.gov Future research should focus on developing robust asymmetric strategies to access enantiomerically pure this compound derivatives, which is crucial for understanding their structure-activity relationships and improving their therapeutic profiles.
Advanced Structural Modification and Prodrug Design Strategies Based on this compound
The versatility of the quinazolinone scaffold allows for extensive structural modifications to fine-tune its pharmacological properties. nih.gov Future research should systematically explore the impact of various substituents at different positions of the this compound ring system. For instance, modifications at the N1 and C2 positions of related quinazolinone derivatives have been shown to significantly influence their biological activity. A scaffold at the N1 position can act as a hydrogen bond acceptor, interacting with key residues in target proteins. wikipedia.org
Prodrug design represents a valuable strategy to enhance the pharmacokinetic properties of this compound and its derivatives. nih.gov For example, the introduction of phosphate (B84403) groups can increase water solubility, as demonstrated in the design of radioiodinated quinazolinone prodrugs. nih.govacs.org These prodrugs can be enzymatically converted to the active, water-insoluble form at the target site, a concept known as enzyme-mediated cancer imaging and therapy (EMCIT). nih.gov This approach could be adapted for this compound to improve its delivery and targeting.
Elucidation of Undiscovered Molecular Targets and Off-Target Effects Through Phenotypic Screening
Phenotypic screening offers a powerful, unbiased approach to identify novel biological activities and molecular targets for compounds like this compound. nih.govtechnologynetworks.com Unlike target-based screening, which focuses on a single, predetermined target, phenotypic screening assesses the effects of a compound on whole cells or organisms, providing a more holistic view of its biological impact. technologynetworks.com This approach is particularly advantageous for identifying first-in-class drugs with novel mechanisms of action. technologynetworks.com
A significant challenge in phenotypic screening is the subsequent identification of the molecular target(s) responsible for the observed phenotype. nih.govdundee.ac.uk To address this, future research should integrate fully functionalized small-molecule libraries. These libraries can be designed with photoreactive groups and alkyne handles, facilitating UV light-induced covalent crosslinking to interacting proteins and subsequent identification via chemoproteomics. nih.gov
Combining phenotypic screening with target deconvolution methodologies will be crucial for discovering new therapeutic applications for this compound and understanding its polypharmacology. youtube.com This integrated approach can help to identify not only the primary targets but also potential off-target effects, which is essential for a comprehensive understanding of a compound's biological profile.
Development of Enhanced Preclinical Models for Comprehensive Efficacy and Pharmacokinetic Assessment
To accurately evaluate the therapeutic potential of this compound and its derivatives, the development of more sophisticated and relevant preclinical models is essential. While traditional cell line-based assays provide initial insights, they often fail to recapitulate the complexity of human diseases.
Future research should focus on utilizing advanced preclinical models such as:
3D organoids and spheroids: These models more closely mimic the three-dimensional architecture and cellular heterogeneity of human tissues and tumors, providing a more accurate platform for efficacy testing.
Patient-derived xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes for anticancer agents.
Humanized mouse models: These models, which have a reconstituted human immune system, are invaluable for evaluating immunomodulatory agents.
In addition to efficacy studies, comprehensive pharmacokinetic (PK) assessments are crucial. The pharmacokinetic profiles of quinoline (B57606) and quinazoline (B50416) derivatives can be variable, with time to maximum plasma concentration (tmax) ranging from 1 to 10 hours. wikipedia.org Future studies should thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives to optimize their dosing regimens and predict their behavior in humans.
Integration of Artificial Intelligence and Machine Learning in this compound Research for Accelerated Discovery
Key applications of AI and ML in this context include:
De novo drug design: Generative AI models can design novel molecular scaffolds and analogs of this compound with desired properties. chemrxiv.org
Prediction of molecular properties: AI algorithms can predict the physicochemical properties, bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds, reducing the need for costly and time-consuming experiments. nih.gov
Target identification and validation: AI can analyze large biological datasets to predict potential molecular targets for this compound and its derivatives. nih.gov
Optimization of synthetic routes: ML models can be trained to predict the optimal reaction conditions for the synthesis of quinazolinone derivatives.
By integrating AI and ML into the research workflow, scientists can more efficiently explore the vast chemical space around the this compound scaffold, leading to the faster identification of promising drug candidates.
Collaborative Opportunities and Interdisciplinary Research Initiatives for Advancing this compound Research
The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. Advancing research on this compound will require the combined expertise of medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians.
Future progress will be significantly enhanced through:
Academic-industry partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discoveries and the development of new therapies.
Open-source data sharing: The establishment of public databases for sharing chemical structures, biological activity data, and preclinical findings related to this compound and other quinazolinone derivatives can foster collaboration and accelerate research.
Consortia and research networks: The formation of research consortia focused on the quinazolinone scaffold can bring together leading experts to tackle key challenges and share resources.
By fostering a collaborative research ecosystem, the scientific community can leverage its collective knowledge and resources to unlock the full therapeutic potential of this compound and its derivatives for the benefit of patients worldwide.
Q & A
Q. What are the common synthetic routes for 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, and how are reaction conditions optimized?
The synthesis of dihydroquinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, 3,4-dihydroquinazolin-2(1H)-one derivatives are synthesized via acid-catalyzed cyclization of 2-aminobenzamide with aldehydes or ketones . To introduce the hydroxyl group at position 5, pre-functionalized starting materials (e.g., 5-hydroxyanthranilic acid) or post-synthetic modifications (e.g., hydroxylation using oxidizing agents like H₂O₂) may be employed. Reaction optimization includes adjusting catalyst loading (e.g., heteropoly acids or Lewis acids), solvent polarity, and temperature to maximize yield and purity.
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the quinazolinone scaffold and hydroxyl group position. For example, the hydroxyl proton typically appears as a singlet in DMSO-d₆ at δ ~9–10 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₉N₂O₂ for the parent compound).
- Infrared (IR) spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and O–H (~3200–3500 cm⁻¹) groups .
- HPLC/UPLC : For purity assessment, especially when synthesizing derivatives with potential byproducts.
Q. What are the typical chemical reactions and stability considerations for this compound?
The quinazolinone core undergoes electrophilic substitution at the aromatic ring and nucleophilic reactions at the lactam carbonyl group. For example:
- Oxidation : The hydroxyl group may be further oxidized to a ketone using KMnO₄ or CrO₃, though this can destabilize the ring .
- Alkylation/Acylation : The NH group in the dihydroquinazolinone structure reacts with alkyl halides or acyl chlorides under basic conditions .
Stability studies should address photodegradation (via UV-Vis spectroscopy) and hydrolysis in acidic/basic media.
Advanced Research Questions
Q. How can heterogeneous catalysts improve the scalability and sustainability of dihydroquinazolinone synthesis?
Heterogeneous catalysts like zeolites or silica-supported acids enable recyclability and reduce waste. For example, highlights the use of solid acid catalysts (e.g., sulfonated carbon) for synthesizing 2,3-dihydroquinazolin-4(1H)-ones with yields >85% under solvent-free conditions . Continuous flow reactors (mentioned in ) further enhance efficiency by minimizing side reactions and enabling real-time monitoring .
Q. How can researchers resolve contradictions in reported biological activity data for dihydroquinazolinone derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from structural nuances (e.g., substituent position) or assay conditions. For instance, demonstrates that triazinoquinazolinone derivatives show variable antimicrobial activity depending on electron-withdrawing/donating groups . To address contradictions:
Q. What computational strategies predict the reactivity and pharmacological potential of 5-hydroxy-dihydroquinazolinones?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
